molecular formula C5H8N2O B11925013 3-Cyclopropyl-3-methoxy-3H-diazirene CAS No. 140651-35-0

3-Cyclopropyl-3-methoxy-3H-diazirene

Cat. No.: B11925013
CAS No.: 140651-35-0
M. Wt: 112.13 g/mol
InChI Key: AJMXWFACZVBMPG-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-methoxy-3H-diazirine is a diazirine compound known for its ability to generate carbenes upon activation. Diazirines are three-membered ring structures containing two nitrogen atoms and one carbon atom. The unique structure of 3-Cyclopropyl-3-methoxy-3H-diazirine makes it a valuable tool in various scientific applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-methoxy-3H-diazirine typically involves the reaction of cyclopropylamine with methoxyacetyl chloride to form an intermediate, which is then treated with a diazotizing agent to yield the desired diazirine compound. The reaction conditions often require low temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 3-Cyclopropyl-3-methoxy-3H-diazirine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The scalability of the synthesis makes it feasible for large-scale applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3-methoxy-3H-diazirine undergoes various types of chemical reactions, including:

    Photochemical Reactions: Upon exposure to UV light, the diazirine ring opens to form a highly reactive carbene intermediate.

    Thermal Reactions: Heating the compound can also induce the formation of carbenes.

    Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Photochemical Activation: UV light (350-365 nm) is commonly used to activate the diazirine ring.

    Thermal Activation: Heating to temperatures around 110-130°C can induce carbene formation.

    Substitution Reactions: Various nucleophiles can be used to substitute the methoxy group, often requiring the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, photochemical activation typically results in the insertion of the carbene into nearby C-H, O-H, or N-H bonds, forming new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

3-Cyclopropyl-3-methoxy-3H-diazirine has a wide range of scientific research applications, including:

    Chemistry: Used as a carbene precursor for the synthesis of complex molecules and materials.

    Biology: Employed in photoaffinity labeling to study protein-ligand interactions and identify biological targets.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of photoactivatable drugs.

    Industry: Utilized in polymer crosslinking and adhesion processes, enhancing the properties of materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-methoxy-3H-diazirine involves the generation of carbenes upon activation. The carbene intermediate is highly reactive and can insert into various chemical bonds, forming new covalent bonds. This reactivity makes it a powerful tool for modifying and studying complex biological and chemical systems. The molecular targets and pathways involved depend on the specific application and the nature of the carbene’s interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl Aryl Diazirines: Known for their use in biological target identification and photoaffinity labeling.

    Benzophenone-based Diazirines: Commonly used in photochemical studies and material science.

    Nitrene Precursors: Alternative to diazirines for generating reactive intermediates in chemical reactions.

Uniqueness of 3-Cyclopropyl-3-methoxy-3H-diazirine

3-Cyclopropyl-3-methoxy-3H-diazirine is unique due to its specific structure, which allows for efficient carbene generation and insertion into various bonds. Its small size and stability under common synthetic conditions make it a versatile and valuable tool in scientific research. Additionally, its ability to be activated by both light and heat provides flexibility in experimental design and application.

Properties

CAS No.

140651-35-0

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

3-cyclopropyl-3-methoxydiazirine

InChI

InChI=1S/C5H8N2O/c1-8-5(6-7-5)4-2-3-4/h4H,2-3H2,1H3

InChI Key

AJMXWFACZVBMPG-UHFFFAOYSA-N

Canonical SMILES

COC1(N=N1)C2CC2

Origin of Product

United States

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